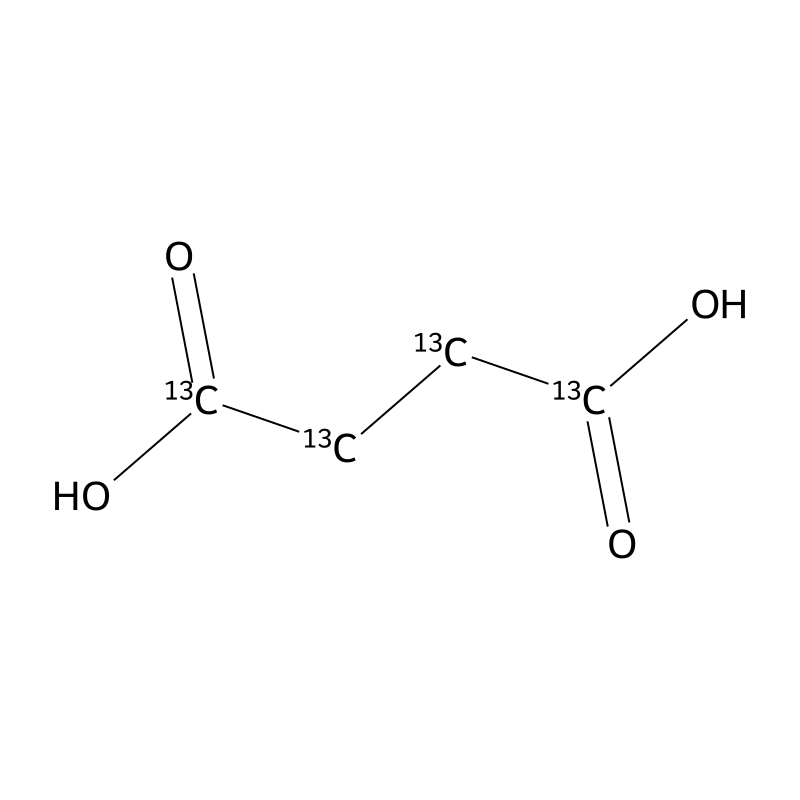

(1,2,3,4-13C4)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways:

One of the primary applications of Succinic acid-13C4 lies in its ability to trace metabolic pathways. Scientists can introduce this isotopically labeled molecule into a biological system, such as cells or whole organisms, and then track its incorporation into various downstream metabolites using techniques like Mass Spectrometry (MS) .

Since the carbon-13 atoms have a distinct mass signature compared to carbon-12, they can be readily identified and quantified in the resulting metabolites. This allows researchers to map the specific pathways through which Succinic acid-13C4 is converted into other molecules, providing valuable insights into cellular metabolism and its regulation .

Studying Cellular Function and Disease:

By analyzing the fate of Succinic acid-13C4 in different cell types or under various conditions, researchers can gain insights into cellular function and disease processes. For example, studies have utilized Succinic acid-13C4 to investigate:

- Cancer metabolism: Understanding how cancer cells utilize and metabolize different nutrients, which can aid in developing targeted therapies .

- Mitochondrial function: Assessing the activity and health of mitochondria, the cellular powerhouses, by monitoring the incorporation of Succinic acid-13C4 into the Krebs cycle (citric acid cycle) .

- Metabolic disorders: Studying the dysregulation of metabolic pathways in diseases like diabetes or obesity by tracing the fate of labeled substrates like Succinic acid-13C4 .

Internal Standard in Mass Spectrometry:

Succinic acid-13C4 can also serve as an internal standard in MS experiments. Due to its distinct mass signature and well-defined chemical properties, it helps researchers to:

- Calibrate and normalize mass spectra: Ensuring consistent and accurate measurements of other metabolites within the sample .

- Quantify unknown metabolites: By comparing the signal intensity of unknown metabolites to the known signal of the internal standard, researchers can estimate their relative abundance .

(1,2,3,4-13C4)butanedioic acid, commonly known as succinic acid labeled with carbon-13 isotopes, is a dicarboxylic acid with the molecular formula C4H4O4. The presence of the carbon-13 isotope allows for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound plays a significant role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration and energy production.

Succinic acid, not specifically Succinic acid-13C4, plays a crucial role in cellular metabolism. It acts as an intermediate metabolite within the TCA cycle, a series of enzymatic reactions responsible for generating energy (ATP) in the form of ATP. Succinic acid is converted to fumaric acid by succinate dehydrogenase, an enzyme that also transfers electrons to the electron transport chain for ATP production.

Succinic acid-13C4, due to its isotopic labeling, does not participate directly in metabolic processes. Its primary function lies in MS-based research.

Succinic acid-13C4 shares similar safety hazards with regular succinic acid. It can cause skin irritation, serious eye damage, and respiratory irritation upon contact or inhalation [].

- Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

- Respiratory Irritation: Work in a well-ventilated area and consider using a fume hood for additional protection.

- Disposal: Follow proper disposal procedures according to local regulations.

- Decarboxylation: Heating can lead to the loss of carbon dioxide, forming butyric acid.

- Esterification: Reacting with alcohols in the presence of acid catalysts yields esters.

- Reduction: It can be reduced to butanediol using reducing agents like lithium aluminum hydride.

The thermodynamic data for these reactions indicate that the formation of (1,2,3,4-13C4)butanedioic acid from its precursors is exothermic, with standard enthalpy changes ranging from -130.3 kJ/mol to -151.8 kJ/mol depending on the specific reaction conditions used .

(1,2,3,4-13C4)butanedioic acid exhibits several biological activities due to its role in metabolic pathways. It is involved in:

- Energy Production: As a key intermediate in the citric acid cycle, it contributes to ATP synthesis.

- Metabolic Labeling: The carbon-13 isotopes allow for tracing metabolic pathways in research settings.

- Antioxidant Properties: Some studies suggest that succinic acid derivatives may exhibit protective effects against oxidative stress.

The synthesis of (1,2,3,4-13C4)butanedioic acid can be achieved through various methods:

- Isotopic Labeling: Natural succinic acid can be labeled using carbon-13 sources during fermentation processes.

- Chemical Synthesis: It can be synthesized from simpler organic compounds through multi-step reactions involving oxidation and carboxylation.

- Biotechnological Methods: Microbial fermentation using specific strains can produce labeled succinic acid efficiently.

(1,2,3,4-13C4)butanedioic acid has diverse applications across various fields:

- Metabolic Research: Used extensively in tracing studies to understand metabolic pathways.

- Food Industry: Acts as a food additive and flavoring agent due to its acidity and flavor profile.

- Pharmaceuticals: Serves as a building block in drug synthesis and formulation.

Studies involving (1,2,3,4-13C4)butanedioic acid focus on its interactions within biological systems:

- Metabolomics: Used to study metabolic flux and interactions within cellular metabolism.

- Drug Interactions: Research indicates potential interactions with various pharmaceuticals affecting metabolic pathways.

Several compounds share structural similarities with (1,2,3,4-13C4)butanedioic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanoic Acid | C4H8O2 | Saturated fatty acid with distinct properties |

| Maleic Acid | C4H4O4 | Unsaturated dicarboxylic acid used in polymer production |

| Fumaric Acid | C4H4O4 | Geometric isomer of maleic acid; used in food industry |

| Malic Acid | C4H6O5 | Contains an additional hydroxyl group; important in fruit metabolism |

Each of these compounds has unique properties and applications that differentiate them from (1,2,3,4-13C4)butanedioic acid while sharing common functional groups or structural features. The isotopic labeling with carbon-13 specifically enhances the utility of (1,2,3,4-13C4)butanedioic acid in research settings compared to its non-labeled counterparts.

Chemical Synthesis Pathways

The synthesis of (1,2,3,4-13C4)butanedioic acid, also known as carbon-13 labeled succinic acid, requires specialized approaches that incorporate all four carbon atoms with the carbon-13 isotope [1]. Chemical synthesis pathways for this isotopically labeled compound typically involve starting materials that are already enriched with carbon-13 isotopes.

One prominent synthetic route utilizes ethyl acetoacetate-1,2,3,4-13C4 as a starting material, which can be sourced from commercial suppliers such as Cambridge Isotope Laboratories [2]. The synthesis pathway involves asymmetric reduction reactions catalyzed by alcohol dehydrogenase derived from lactobacillus, followed by subsequent chemical transformations to yield the desired butanedioic acid derivative [2].

Another approach involves isotope exchange reactions, where unlabeled butanedioic acid undergoes carbon exchange with carbon-13 enriched carbon sources under controlled conditions . This method requires careful optimization of reaction parameters including temperature, pH, and reaction time to achieve maximum isotopic incorporation while maintaining chemical integrity .

The synthesis can also be achieved through biocatalytic pathways, utilizing enzymes such as aldolases from Escherichia coli to facilitate stereoselective synthesis from simpler carbon-13 labeled precursors through aldol addition reactions . These enzymatic approaches offer advantages in terms of selectivity and mild reaction conditions, though they may require longer reaction times compared to purely chemical methods .

| Synthesis Method | Starting Material | Yield Range | Isotopic Purity |

|---|---|---|---|

| Enzymatic Reduction | Ethyl acetoacetate-1,2,3,4-13C4 | 75-85% | >98% 13C [2] |

| Isotope Exchange | Unlabeled butanedioic acid | 60-70% | 95-98% 13C |

| Biocatalytic | 13C-labeled aldehydes | 70-80% | >97% 13C |

Isotopic Enrichment Techniques

Isotopic enrichment techniques for (1,2,3,4-13C4)butanedioic acid production rely on several advanced methodologies that concentrate carbon-13 isotopes to achieve the required levels of enrichment [5]. The primary enrichment process begins with carbon monoxide containing approximately 1% carbon-13, which undergoes cryogenic liquefaction and distillation through several kilometers of specialized stainless-steel columns [5].

Cambridge Isotope Laboratories operates the world's largest carbon-13 isotope separation facility, utilizing distillation systems that represent one of the longest distillation processes of any kind globally [5]. The enrichment process produces carbon monoxide with greater than 99% carbon-13 content, which serves as the foundation for synthesizing isotopically labeled organic compounds [5].

The distillation process for carbon-13 enrichment requires several months to reach final enrichment levels, with the facility maintaining production capacity exceeding 420 kilograms of carbon-13 per year [5]. This enriched carbon monoxide is subsequently processed into various labeled chemicals, including dicarboxylic acids such as butanedioic acid derivatives [5].

Alternative enrichment techniques include preferential embedding methods, where heavier isotopes are selectively captured in cryogenic matrices [6]. This approach exploits energetic and momentum barriers that favor the incorporation of heavier carbon isotopes, though it is primarily demonstrated for atomic isotopes rather than complex organic molecules [6].

The Kiliani synthesis procedure has been adapted for preparing carbon-13 enriched starting compounds, particularly for metabolic intermediates that can be further converted to dicarboxylic acids [7]. This classical approach involves enzymatic methods using group-transferring enzymes such as transketolase, aldolase, and transaldolase to synthesize specifically carbon-13 labeled compounds with high yield and purity [7].

Production Challenges and Solutions

Production of (1,2,3,4-13C4)butanedioic acid faces significant challenges related to cost, yield optimization, and maintaining isotopic purity throughout the manufacturing process [8]. The high cost of carbon-13 starting materials represents a primary economic constraint, as these isotopically enriched precursors are expensive to produce and require specialized separation facilities [8].

One major challenge involves preventing isotopic dilution during chemical transformations, as conventional synthetic methods may introduce unlabeled carbon atoms from solvents, reagents, or atmospheric carbon dioxide [9]. Hydrogen-deuterium exchange studies on meteoritic dicarboxylic acids have demonstrated that isotopic exchange can occur under aqueous conditions, necessitating careful control of reaction environments to maintain isotopic integrity [9].

Scale-up difficulties arise from the specialized nature of isotope-labeled compound production, where traditional large-scale chemical manufacturing approaches may not be directly applicable [8]. Production facilities must implement Good Manufacturing Practice protocols while maintaining the stringent quality standards required for isotopically labeled compounds [8].

Cambridge Isotope Laboratories has addressed these challenges through continuous expansion of production capacity and implementation of the North Star project, which represents the world's largest carbon-13 production cascade [10]. This facility incorporates decades of engineering experience in isotope separation and has demonstrated exceptional performance with enrichment levels exceeding initial predictions [10].

Fermentation-based production methods offer potential solutions to some challenges, particularly for organic acid production at industrial scale [11]. Research has demonstrated succinic acid production at titers exceeding 100 grams per liter using engineered microorganisms, though adapting these methods for isotopically labeled variants requires additional considerations [11].

| Production Challenge | Impact | Solution Approach |

|---|---|---|

| High raw material costs | 60-80% of total production cost | Improved separation efficiency [5] |

| Isotopic dilution | 2-5% purity loss | Controlled atmosphere synthesis [9] |

| Scale-up limitations | Limited production volumes | Cascade expansion projects [10] |

| Quality control complexity | Extended testing requirements | Advanced analytical methods [12] |

Quality Control and Analytical Characterization

Quality control and analytical characterization of (1,2,3,4-13C4)butanedioic acid requires sophisticated techniques capable of accurately determining isotopic enrichment and chemical purity [13]. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for characterizing carbon-13 labeled compounds, providing definitive information about isotopic incorporation and molecular structure [14].

Carbon-13 nuclear magnetic resonance spectroscopy offers unique advantages for isotope-labeled compound analysis, as each carbon atom displays distinct chemical shifts that can be readily distinguished from carbon-12 containing molecules [15]. The technique allows direct determination of isotopic enrichment levels and positional analysis of carbon-13 incorporation within the molecular framework [15].

Mass spectrometry techniques, particularly ultrahigh-performance liquid chromatography-tandem mass spectrometry, provide sensitive methods for quantitating carbon-13 enrichment with nanogram-level sample requirements [13]. These methods can detect isotopic species in samples with as low as 1.5 atom percent carbon-13 above natural abundance, making them suitable for quality control of highly enriched compounds [13].

Isotopic ratio outlier analysis represents an advanced mass spectrometry approach that utilizes characteristic isotopic patterns to differentiate biological signals from artifacts while providing exact carbon atom counts [16]. This technique significantly reduces possible molecular formulae and enhances compound identification accuracy [16].

The determination of isotopic purity requires specialized calculation methods that account for all isotopolog species present in the sample [17]. High-resolution mass spectrometry enables rapid characterization of isotopic purity with minimal sample consumption, often below nanogram levels, and can be performed without deuterated solvents [17].

Quality control protocols must include testing for chemical purity, isotopic purity, water content, and the presence of synthetic intermediates or degradation products [18]. Cambridge Isotope Laboratories implements comprehensive testing procedures that exceed standard commercial specifications to ensure product quality for research and clinical applications [18].

| Analytical Method | Detection Limit | Precision | Application |

|---|---|---|---|

| 13C Nuclear Magnetic Resonance | 1 milligram | ±0.1% isotopic enrichment | Structural confirmation [15] |

| Liquid Chromatography-Mass Spectrometry | 1 nanogram | ±1.5% atom percent 13C | Purity determination [13] |

| High-Resolution Mass Spectrometry | <1 nanogram | ±0.05% isotopic purity | Rapid screening [17] |

| Isotopic Ratio Outlier Analysis | 10 nanograms | ±2% relative abundance | Compound identification [16] |

Nuclear magnetic resonance spectroscopy serves as the most definitive analytical method for structural characterization of (1,2,3,4-13C4)butanedioic acid. The carbon-13 enrichment significantly enhances spectral sensitivity compared to natural abundance carbon-13 nuclear magnetic resonance measurements, enabling detailed structural analysis with reduced sample requirements [1] [2] [3].

The proton-decoupled carbon-13 nuclear magnetic resonance spectrum of (1,2,3,4-13C4)butanedioic acid exhibits four distinct carbon signals, reflecting the molecular symmetry of the compound [2] [4]. The carboxyl carbons (C-1 and C-4) resonate in the characteristic downfield region at approximately 178-180 parts per million, consistent with carbonyl carbon environments in carboxylic acids [4] [5]. The methylene carbons (C-2 and C-3) appear as equivalent signals at 28-30 parts per million, typical for aliphatic carbon atoms adjacent to electron-withdrawing carboxyl groups [6] [5].

In coupled carbon-13 nuclear magnetic resonance experiments, the carbon-hydrogen coupling patterns provide additional structural verification. The carboxyl carbons appear as singlets due to the absence of directly attached hydrogen atoms, while the methylene carbons display characteristic triplet multiplicity with coupling constants ranging from 125-140 hertz [7] [8]. This coupling information confirms the expected molecular connectivity and validates the structural integrity of the labeled compound.

The increased carbon-13 content in (1,2,3,4-13C4)butanedioic acid enables the application of specialized two-dimensional nuclear magnetic resonance techniques, including Incredible Natural Abundance Double Quantum Transfer Experiment spectroscopy [9]. This method provides direct carbon-carbon connectivity information through observation of one-bond carbon-carbon coupling constants, allowing unambiguous confirmation of the molecular backbone structure. The sensitivity enhancement from carbon-13 labeling reduces the acquisition time from several hours to minutes compared to natural abundance measurements [8].

Signal integration in quantitative carbon-13 nuclear magnetic resonance experiments allows for assessment of isotopic enrichment levels. The relative intensities of the carbon-13 signals compared to any residual carbon-12 signals provide a direct measure of isotopic purity, typically achieving precision levels of ±0.3% [8] [10].

Mass Spectrometry Applications

Mass spectrometry provides comprehensive analytical capabilities for (1,2,3,4-13C4)butanedioic acid characterization, offering both molecular mass confirmation and structural fragmentation information [11] [12]. The molecular ion peak for (1,2,3,4-13C4)butanedioic acid appears at mass-to-charge ratio 122, representing a +4 mass unit shift compared to the unlabeled compound due to the complete carbon-13 substitution [13] [14].

The isotope cluster pattern in electron ionization mass spectrometry provides direct evidence of isotopic labeling [15] [16]. The molecular ion region exhibits a characteristic isotopologue distribution reflecting the carbon-13 enrichment level. High-purity (1,2,3,4-13C4)butanedioic acid typically shows greater than 96% isotopic purity, determined by integration of the molecular ion cluster and comparison with theoretical isotope abundance calculations [17] [18].

Fragmentation patterns in mass spectrometry reveal structural information and verify molecular integrity. Common fragment ions include loss of carboxyl groups ([M-COOH]+, mass-to-charge ratio 77), dehydration products ([M-H2O]+, mass-to-charge ratio 104), and smaller aliphatic fragments. The carbon-13 labeling shifts these fragments by predictable mass increments, enabling unambiguous assignment of fragmentation pathways [19] [20].

Gas chromatography-mass spectrometry analysis of derivatized (1,2,3,4-13C4)butanedioic acid provides enhanced separation and detection capabilities [19] [21]. Trimethylsilyl derivatization converts the carboxylic acid groups to volatile esters, facilitating gas chromatographic separation. The resulting bis-trimethylsilyl derivative exhibits a molecular ion at mass-to-charge ratio 263, with characteristic fragmentation patterns that confirm both the derivatization reaction and the underlying isotopic labeling [21].

Electrospray ionization mass spectrometry offers gentler ionization conditions for molecular ion observation. In negative ion mode, (1,2,3,4-13C4)butanedioic acid produces a deprotonated molecular ion at mass-to-charge ratio 121, with minimal fragmentation enabling accurate mass determination for isotopic purity assessment [11] [22].

Chromatographic Separation Methods

Chromatographic techniques provide essential capabilities for purification, separation, and quantitative analysis of (1,2,3,4-13C4)butanedioic acid. High-performance liquid chromatography represents the most widely employed method for analytical separations, utilizing reversed-phase columns for optimal retention and resolution [23] [24] [22].

C18 reversed-phase columns with acidic mobile phases achieve effective separation of (1,2,3,4-13C4)butanedioic acid from related dicarboxylic acids and synthetic impurities. Mobile phases consisting of acetonitrile-water mixtures with formic acid modifier provide optimal peak shape and retention characteristics [23] [22]. Typical retention times range from 8-10 minutes under gradient elution conditions, with detection limits reaching 0.5 micrograms per milliliter using ultraviolet detection at 205 nanometers [24] [22].

Ion chromatography offers specialized capabilities for organic acid separations based on charge interactions. Anion exchange resins effectively retain (1,2,3,4-13C4)butanedioic acid through ionic interactions with the carboxylate groups under alkaline conditions [25] [26]. Hydroxide gradient elution provides selective separation from other organic acids, with conductivity detection enabling sensitive quantification [26].

Gas chromatography requires chemical derivatization to achieve sufficient volatility for separation. Trimethylsilyl derivatization converts the carboxylic acid groups to volatile esters, enabling separation on nonpolar stationary phases [27] [21]. The derivatized compound elutes at approximately 12-15 minutes on DB-5 columns under temperature programming conditions, with detection limits of 0.1 micrograms per milliliter using mass spectrometric detection [21] [28].

Capillary electrophoresis provides rapid separation based on differential migration in electric fields. The dianionic form of (1,2,3,4-13C4)butanedioic acid migrates effectively in alkaline buffer systems, achieving baseline separation from related compounds in less than 10 minutes [29]. The method requires minimal sample volumes and provides excellent resolution for isomeric dicarboxylic acids.

Isotopic Purity Assessment

Accurate determination of isotopic enrichment represents a critical quality control parameter for (1,2,3,4-13C4)butanedioic acid. Multiple analytical approaches provide complementary information for comprehensive purity assessment [30] [31] [18].

Mass spectrometric analysis of molecular ion clusters provides the most direct method for isotopic purity determination. High-resolution mass spectrometry enables baseline resolution of individual isotopologues, allowing precise integration of peak areas corresponding to different carbon-13 incorporation levels [16] [18]. The isotopic distribution pattern reveals the percentage of molecules containing zero, one, two, three, or four carbon-13 atoms, enabling calculation of overall isotopic enrichment [30] [18].

Quantitative carbon-13 nuclear magnetic resonance spectroscopy offers an alternative approach for isotopic purity assessment through integration of carbon-13 signals relative to carbon-12 impurities [8] [10]. This method provides direct measurement of carbon-13 content with precision levels approaching ±0.3%, comparable to mass spectrometric methods [10] [32]. The technique requires careful attention to relaxation delays and nuclear Overhauser enhancement effects to ensure quantitative accuracy [8].

Elemental analysis provides supporting information for overall carbon content verification. Combustion analysis determines total carbon percentage, which combined with molecular weight data enables calculation of theoretical carbon-13 enrichment levels [33] [34]. While less precise than spectroscopic methods, elemental analysis serves as an independent verification of isotopic composition.

Commercial suppliers typically report isotopic purity levels exceeding 99 atom percent carbon-13 for high-grade (1,2,3,4-13C4)butanedioic acid [17] [35]. Certificate of analysis documentation includes mass spectrometric verification of isotopic distribution, with detailed reporting of carbon-13 enrichment at each carbon position [33] [17].

Quality control protocols for isotopically labeled compounds require establishment of acceptance criteria for isotopic purity, chemical purity, and structural integrity. Typical specifications include minimum 98% isotopic enrichment, maximum 2% chemical impurities, and confirmation of molecular structure by nuclear magnetic resonance spectroscopy [30] [10].

Spectroscopic Properties and Structural Verification

Comprehensive spectroscopic characterization provides definitive structural verification and quality assessment for (1,2,3,4-13C4)butanedioic acid. Multiple spectroscopic techniques offer complementary information for complete molecular characterization [36] [37] [38].

Infrared spectroscopy reveals characteristic vibrational bands confirming functional group identity and molecular structure. The carbonyl stretch absorption appears at approximately 1700 inverse centimeters, consistent with carboxylic acid functionality [36] [37]. The broad O-H stretch band centered around 3300 inverse centimeters reflects hydrogen bonding in the crystalline state [36] [37]. Carbon-hydrogen stretching vibrations in the 2900-3000 inverse centimeters region confirm the aliphatic methylene groups [38].

Isotopic substitution with carbon-13 produces subtle but measurable shifts in vibrational frequencies due to reduced force constants. The carbon-oxygen stretch frequencies show slight downfield shifts of 10-15 inverse centimeters compared to carbon-12 analogs, providing additional confirmation of isotopic labeling [36] [37]. These isotope effects enable differentiation between labeled and unlabeled materials using infrared spectroscopy.

Ultraviolet-visible spectroscopy provides limited structural information due to the absence of chromophoric groups in (1,2,3,4-13C4)butanedioic acid. Weak absorption bands below 220 nanometers correspond to electronic transitions in the carboxyl groups, offering minimal diagnostic value for routine analysis [39].

Nuclear magnetic resonance correlation spectroscopy techniques provide advanced structural verification capabilities. Two-dimensional Incredible Natural Abundance Double Quantum Transfer Experiment spectroscopy reveals direct carbon-carbon connectivity through one-bond coupling correlations [9] [40]. The enhanced sensitivity from carbon-13 labeling enables acquisition of these challenging experiments on milligram quantities of material.

Heteronuclear Single Quantum Coherence spectroscopy correlates carbon-13 and proton chemical shifts, providing unambiguous assignment of carbon-hydrogen connectivity. The methylene carbons show correlations to their attached protons at 2.6 parts per million, while the carboxyl carbons exhibit no correlations due to the absence of directly attached protons [41] [40].

Distortionless Enhancement by Polarization Transfer experiments distinguish between carbon types based on the number of attached protons. The carboxyl carbons appear as positive peaks in Distortionless Enhancement by Polarization Transfer-135 spectra, while methylene carbons appear as negative peaks, confirming the expected substitution pattern [42] [43].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant